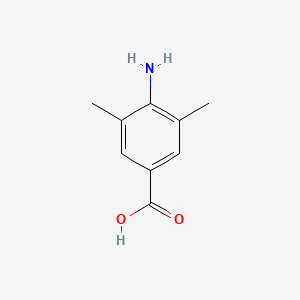

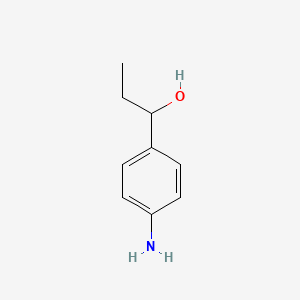

4-Bromo-2,6-bis-hydroxymethyl-phenol

概要

説明

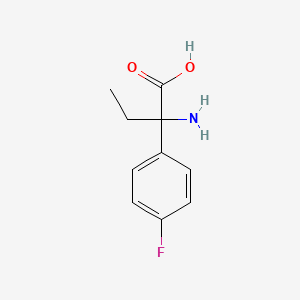

4-Bromo-2,6-bis-hydroxymethyl-phenol is a halogenated phenol derivative. This compound is known for its applications in proteomic research and is synthesized from 4-bromophenol, formaldehyde, and sodium hydroxide . It has a molecular weight of 233.06 g/mol and a melting point of 163-164°C .

作用機序

Target of Action

4-Bromo-2,6-bis(hydroxymethyl)phenol (BBHMP) is a halogenated phenol derivative . It has been used in proteomic research and is synthesized from 4-bromophenol, formaldehyde, and NaOH . The primary targets of BBHMP are metal ions such as gold (III) and palladium (II) . These metal ions play a crucial role in various biochemical reactions.

Mode of Action

BBHMP interacts with its targets through complexation reactions . In the presence of BBHMP and m-nitroaniline (m-NA), a gold (III) complex is synthesized . The reaction of BBHMP and m-NA with Au (III) was found to be a complexation reaction and one BBHMP molecule and one m-NA molecule react with one Au (III) molecule . Similarly, BBHMP reacts with Pd (II) ions in the presence of nicotinamide (NA) .

Biochemical Pathways

For instance, BBHMP has been used to synthesize copper (II) complexes .

Result of Action

The molecular and cellular effects of BBHMP’s action are largely dependent on the nature of the complex formed with the metal ions. For example, the gold (III) complex synthesized in the presence of BBHMP and m-NA was characterized using spectral and thermal measurements .

Action Environment

The action of BBHMP is influenced by environmental factors such as pH and wavelength . The optimum conditions for the reactions involving BBHMP are pH 7 and specific wavelengths . These factors can influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

4-Bromo-2,6-bis(hydroxymethyl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with metal ions, such as gold (III), which can influence its biochemical activity . The compound’s hydroxyl groups allow it to participate in hydrogen bonding, which can affect its interactions with other molecules . These interactions can lead to changes in the structure and function of enzymes and proteins, thereby influencing biochemical pathways.

Cellular Effects

The effects of 4-Bromo-2,6-bis(hydroxymethyl)phenol on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with metal ions can lead to changes in cellular redox states, which can impact cell signaling and metabolic processes . Additionally, the compound’s ability to form hydrogen bonds can influence the stability and function of cellular proteins .

Molecular Mechanism

At the molecular level, 4-Bromo-2,6-bis(hydroxymethyl)phenol exerts its effects through various mechanisms. One of the primary mechanisms is its ability to form complexes with metal ions, which can lead to enzyme inhibition or activation . The compound’s hydroxyl groups also allow it to participate in hydrogen bonding, which can affect the binding interactions with biomolecules . These interactions can lead to changes in gene expression and enzyme activity, thereby influencing biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Bromo-2,6-bis(hydroxymethyl)phenol in laboratory settings have been studied to understand its long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH and temperature . Over time, the compound may undergo degradation, which can affect its biochemical activity and interactions with cellular components.

Dosage Effects in Animal Models

Studies on the dosage effects of 4-Bromo-2,6-bis(hydroxymethyl)phenol in animal models have shown that its effects can vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . The threshold effects observed in these studies suggest that careful dosage control is essential to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

4-Bromo-2,6-bis(hydroxymethyl)phenol is involved in various metabolic pathways, including those related to its interaction with enzymes and cofactors. The compound’s ability to form complexes with metal ions can influence metabolic flux and metabolite levels . Additionally, its hydroxyl groups allow it to participate in redox reactions, which can impact cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 4-Bromo-2,6-bis(hydroxymethyl)phenol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds and complexes with metal ions can affect its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s biochemical activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of 4-Bromo-2,6-bis(hydroxymethyl)phenol is determined by its interactions with targeting signals and post-translational modifications. The compound’s ability to form hydrogen bonds and complexes with metal ions can direct it to specific compartments or organelles within the cell . These interactions can influence the compound’s activity and function, thereby affecting cellular processes and biochemical pathways.

準備方法

Synthetic Routes and Reaction Conditions

4-Bromo-2,6-bis-hydroxymethyl-phenol is synthesized through a reaction involving 4-bromophenol, formaldehyde, and sodium hydroxide. The reaction typically occurs under basic conditions, with sodium hydroxide acting as a catalyst . The process involves the formation of hydroxymethyl groups at the ortho positions relative to the hydroxyl group on the phenol ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.

化学反応の分析

Types of Reactions

4-Bromo-2,6-bis-hydroxymethyl-phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

Reduction: The bromine atom can be reduced to form 2,6-bis(hydroxymethyl)phenol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium azide or thiolates can replace the bromine atom.

Major Products

Oxidation: 4-Bromo-2,6-bis(carboxymethyl)phenol.

Reduction: 2,6-Bis(hydroxymethyl)phenol.

Substitution: Various substituted phenols depending on the nucleophile used.

科学的研究の応用

4-Bromo-2,6-bis-hydroxymethyl-phenol has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

Biology: Employed in proteomic research for the detection and analysis of proteins.

Medicine: Investigated for its potential use in drug development and as a biochemical probe.

Industry: Utilized in the synthesis of dyes and other chemical intermediates.

類似化合物との比較

Similar Compounds

2,6-Bis(hydroxymethyl)phenol: Lacks the bromine atom, resulting in different reactivity and applications.

4-Bromo-2-(hydroxymethyl)phenol: Similar structure but with only one hydroxymethyl group.

2,6-Dibromo-4-methylphenol: Contains two bromine atoms and a methyl group, leading to distinct chemical properties.

Uniqueness

4-Bromo-2,6-bis-hydroxymethyl-phenol is unique due to the presence of both bromine and hydroxymethyl groups, which confer specific reactivity and binding properties. Its ability to form stable metal complexes and its applications in proteomic research distinguish it from other similar compounds .

特性

IUPAC Name |

4-bromo-2,6-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODIAPFXESLZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)O)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286870 | |

| Record name | 4-Bromo-2,6-bis(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6296-63-5 | |

| Record name | 4-Bromo-2,6-bis(hydroxymethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6296-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 48132 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006296635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6296-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2,6-bis(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-Bromo-2,6-bis(hydroxymethyl)phenol?

A: 4-Bromo-2,6-bis(hydroxymethyl)phenol, also referred to as 4-Bromo-2,6-bis-hydroxymethyl-phenol, has the molecular formula C8H9BrO3. [] Its crystal structure is monoclinic, belonging to the space group P21/c. The crystallographic parameters are: a = 7.365(4) Å, b = 14.479(4) Å, c = 8.433(2) Å, and β = 112.72(3)°. []

Q2: What are the known biological activities of 4-Bromo-2,6-bis(hydroxymethyl)phenol and its platinum complex?

A: Research suggests that 4-Bromo-2,6-bis(hydroxymethyl)phenol and its platinum complex, synthesized with nicotinamide, exhibit moderate antibacterial and antifungal properties. [] Furthermore, the platinum complex demonstrated moderate cytotoxicity against human prostate (DU145) and breast (MCF7) cancer cell lines in vitro. [] This activity is attributed, in part, to its influence on gene expression, indicating its potential as an anti-cancer agent. [] Additionally, the complex showed significant antioxidant activity. []

Q3: How does the structure of 4-Bromo-2,6-bis(hydroxymethyl)phenol influence its interactions in the solid state?

A: The crystal structure of 4-Bromo-2,6-bis(hydroxymethyl)phenol reveals extensive hydrogen bonding. [] All hydroxyl groups participate in both donor and acceptor hydrogen bonds, leading to the formation of 12-membered rings through O(1)H···O(2)' interactions. [] Additionally, O(2)H—O(3)'' interactions create 16-membered rings and result in the close proximity of aromatic rings from neighboring molecules. [] Finally, O(3)H···O(1)''' interactions contribute to the overall corrugated layer structure. []

Q4: What analytical techniques have been used to characterize 4-Bromo-2,6-bis(hydroxymethyl)phenol and its complexes?

A: Several analytical methods have been employed to characterize 4-Bromo-2,6-bis(hydroxymethyl)phenol and its derivatives. X-ray crystallography was used to elucidate the crystal structure and hydrogen bonding network of the parent compound. [] Spectral analysis methods, including but not limited to, infrared spectroscopy, ultraviolet-visible spectroscopy, and nuclear magnetic resonance spectroscopy, have been used to investigate the structure of the compound and its complexes. [, ] Thermal analysis methods, such as thermogravimetric analysis, have also been applied to study the thermal stability of the compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)

![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)